4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
Description
The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS: 1291832-18-2) is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a phthalazinone scaffold and a 1,3-benzodioxole moiety. Its molecular formula is C₂₄H₁₆N₄O₄ (MW: 424.42 g/mol), with a purity >90% and storage at 0°C . This compound is part of a broader class of phthalazinone-oxadiazole hybrids studied for diverse pharmacological applications, including antimicrobial and anticancer activities .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-23-17-9-5-4-8-16(17)20(25-27(23)15-6-2-1-3-7-15)22-24-21(26-31-22)14-10-11-18-19(12-14)30-13-29-18/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBOJPGNYZVRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C(=O)C5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a phthalazinone derivative through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be investigated for their potential as drug candidates. Their interactions with biological targets can be explored to understand their mechanism of action and therapeutic potential.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
2.1.1. 4-Methoxyphenyl Substituted Analog (CAS: 1207014-04-7)
- Structure : 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one.
- Molecular Weight : 396.41 g/mol (vs. 424.42 for the benzodioxole analog).
- Key Differences :
2.1.2. 3-Bromophenyl Substituted Analog (CAS: 1291862-31-1)
- Structure : 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one.
- Molecular Weight : 445.27 g/mol.
- Higher molecular weight and halogen presence may influence pharmacokinetics (e.g., metabolic stability) .
Substituent Variations on the Phthalazinone Core
2.2.1. 3-Chlorophenyl Analog (CAS: 1291862-60-6)
- Structure : 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one.
- Molecular Weight : 444.84 g/mol.
- Key Differences :
2.3.1. TRPA1/TRPV1 Antagonists (Compounds 46–51)
- Example : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 46).
- Key Comparisons: These compounds replace the phthalazinone core with a benzimidazolone ring, retaining the oxadiazole moiety. Biological activity (TRP channel antagonism) suggests that the oxadiazole-pharmacophore interaction is critical, while the benzodioxole may offer unique steric or electronic modulation .
2.3.2. Antimicrobial Oxadiazoles
- Example: 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole.
- Key Comparisons: Phenoxyphenyl substituents increase hydrophobicity, favoring interactions with bacterial membranes.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4-Methoxyphenyl Analog | 3-Bromophenyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 424.42 | 396.41 | 445.27 |
| LogP (Predicted) | ~3.2 | ~3.5 | ~4.0 |
| H-Bond Acceptors | 6 | 5 | 5 |
| Polar Surface Area (Ų) | ~85 | ~75 | ~75 |
| Key Functional Groups | Benzodioxole | Methoxyphenyl | Bromophenyl |
Biological Activity
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The molecular formula for this compound is with a molecular weight of approximately 284.28 g/mol. Its structure includes a phthalazine core linked to a benzodioxole and an oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells by targeting specific pathways related to cell cycle regulation and apoptosis induction.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 6.21 | Induces apoptosis via PARP inhibition |
| Compound B | HepG2 (Liver) | 0.32 | Dual inhibition of EGFR and PARP |
| This compound | TBD | TBD |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at specific phases (G2/M or S phase), leading to reduced cell viability.
- Apoptosis Induction : Activation of apoptotic pathways through the modulation of pro-apoptotic and anti-apoptotic proteins.
Case Studies
Several studies have documented the effects of related compounds on various cancer models:
- In Vitro Studies : Compounds were tested against multiple cancer cell lines (e.g., MCF-7 and HepG2) using MTT assays to determine cytotoxicity.
- Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Erlotinib.
- In Vivo Studies : Animal models treated with these compounds showed a marked reduction in tumor size compared to control groups. Parameters such as hematological profiles were monitored to assess toxicity and efficacy.
Table 2: In Vivo Efficacy Data
| Treatment Group | Tumor Size Reduction (%) | Hemoglobin (g/dL) | RBC Count (×10^6/µL) |
|---|---|---|---|
| Control | - | 9.03 ± 0.49 | 5.76 ± 0.62 |
| Compound C | 45% | 7.29 ± 0.67 | 4.99 ± 0.63 |
| Erlotinib | 30% | 7.90 ± 0.63 | 5.01 ± 0.39 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
